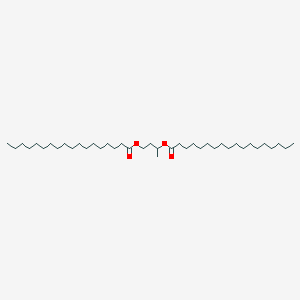
1,3-Butylene glycol distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butylene glycol distearate is a chemical compound that is commonly used in the cosmetic industry as an emollient, emulsifier, and thickening agent. It is a white, waxy substance that is derived from the esterification of butylene glycol with stearic acid. This compound has gained a lot of attention in recent years due to its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 1,3-Butylene glycol distearate is not fully understood. However, it is believed to work by forming a protective layer on the skin or mucous membranes, which helps to prevent moisture loss and improve skin hydration. It has also been shown to enhance the absorption of other active ingredients in cosmetic formulations.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3-Butylene glycol distearate has a number of biochemical and physiological effects on the body. It has been shown to improve skin hydration, reduce transepidermal water loss, and enhance the absorption of other active ingredients in cosmetic formulations. It has also been shown to have antimicrobial properties and may have potential applications in the treatment of certain skin conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Butylene glycol distearate in lab experiments is its stability and compatibility with a wide range of other chemicals. It is also relatively inexpensive and easy to obtain. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential interactions with other chemicals or biological systems.
Orientations Futures
There are many potential future directions for research on 1,3-Butylene glycol distearate. Some possible areas of investigation include its potential applications in drug delivery systems, its use in the treatment of certain skin conditions, and its potential use as a food additive. Further research is also needed to fully understand its mechanism of action and potential side effects.
In conclusion, 1,3-Butylene glycol distearate is a versatile chemical compound that has potential applications in various scientific fields. It is a stable and compatible substance that has been extensively studied for its biochemical and physiological effects on the body. Further research is needed to fully understand its potential applications and limitations, but it is clear that this compound has a lot of potential for future scientific research.
Méthodes De Synthèse
The synthesis of 1,3-Butylene glycol distearate involves the reaction of butylene glycol with stearic acid in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure to produce a white, waxy substance. The purity of the compound can be improved by further purification methods such as recrystallization or chromatography.
Applications De Recherche Scientifique
1,3-Butylene glycol distearate has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant in the formulation of drug delivery systems, as an emulsifier in the production of cosmetics, and as a thickening agent in the food industry.
Propriétés
Numéro CAS |
14251-40-2 |
|---|---|
Nom du produit |
1,3-Butylene glycol distearate |
Formule moléculaire |
C40H78O4 |
Poids moléculaire |
623 g/mol |
Nom IUPAC |
3-octadecanoyloxybutyl octadecanoate |
InChI |
InChI=1S/C40H78O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(41)43-37-36-38(3)44-40(42)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38H,4-37H2,1-3H3 |
Clé InChI |
XTQUSEDRZLDHRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



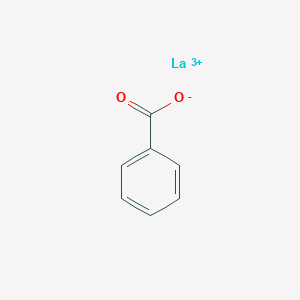
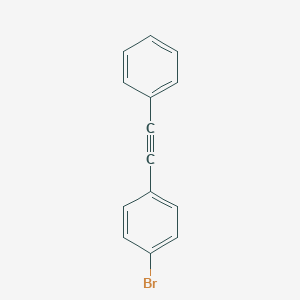
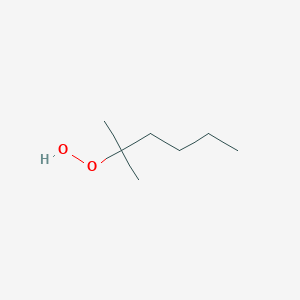
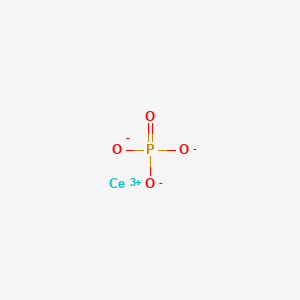
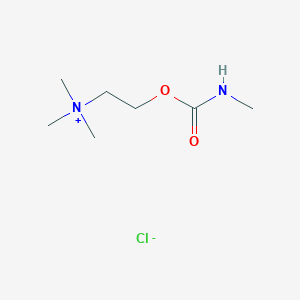
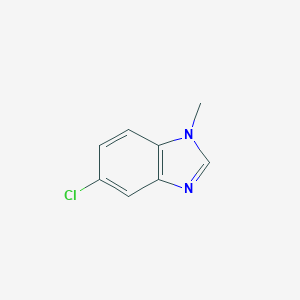
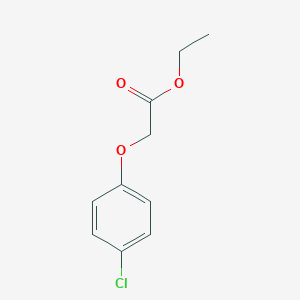
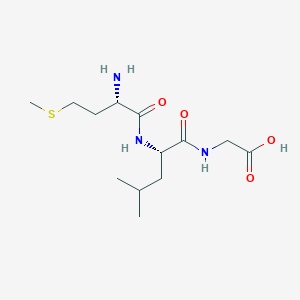
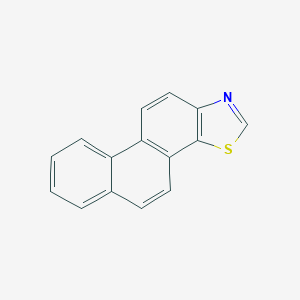

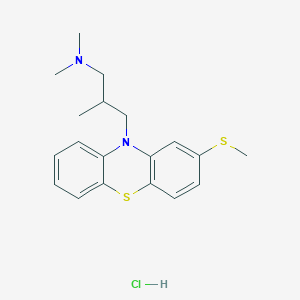
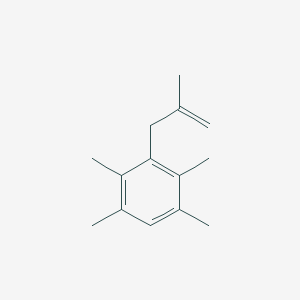

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)